![molecular formula C21H22N4O5S B294274 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294274.png)
6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DMPT, is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to activate certain enzymes that play a role in the growth and development of plants. Additionally, 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to degrade pollutants by breaking down their chemical structure.
Biochemical and Physiological Effects:
6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In the medical field, 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis, which is the programmed cell death of cancer cells. In agriculture, 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to improve the photosynthetic efficiency of plants, leading to increased growth and development. Additionally, 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have the ability to degrade pollutants, which can have a positive impact on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells, improve plant growth and development, and degrade pollutants. However, 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has limitations, including its toxicity and potential side effects. Therefore, researchers must use caution when working with 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and follow proper safety protocols to ensure their safety.
Zukünftige Richtungen
There are several future directions for research on 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. In the medical field, researchers could further study the anticancer properties of 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential use in cancer treatment. In agriculture, researchers could investigate the potential use of 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in improving the growth and development of crops. Additionally, researchers could explore the use of 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in environmental science, specifically in the degradation of pollutants.
Conclusion:
In conclusion, 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. The synthesis method of 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multistep process, and it has been studied extensively for its potential applications in medicine, agriculture, and environmental science. 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, improve plant growth and development, and degrade pollutants. While 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, researchers must use caution due to its toxicity and potential side effects. Finally, there are several future directions for research on 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including its potential use in cancer treatment, agriculture, and environmental science.
Synthesemethoden
6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis process involves the use of reagents such as 2,4-dimethoxybenzyl alcohol, 3,4,5-trimethoxybenzaldehyde, and thiosemicarbazide. The reaction is carried out under specific conditions, including the use of solvents and catalysts, to ensure the production of high-quality 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various scientific fields. In the medical field, 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anticancer properties, making it a potential treatment for cancer. 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied for its potential applications in agriculture, where it has been shown to improve the growth and development of plants. Additionally, 6-(3,4-Dimethoxybenzyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in environmental science, where it has been shown to have the ability to degrade pollutants.
Eigenschaften
Molekularformel |
C21H22N4O5S |
---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
6-[(3,4-dimethoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H22N4O5S/c1-26-14-7-6-12(8-15(14)27-2)9-18-24-25-20(22-23-21(25)31-18)13-10-16(28-3)19(30-5)17(11-13)29-4/h6-8,10-11H,9H2,1-5H3 |
InChI-Schlüssel |
QIJKFNJSKCZZAL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.